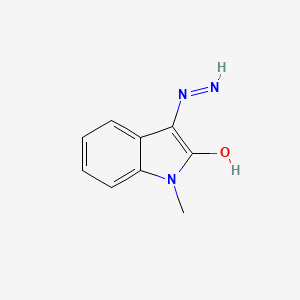

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one typically involves the reaction of 1-methylisatin with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Schiff Base Formation with Aldehydes

The hydrazone moiety undergoes condensation with aromatic and heteroaromatic aldehydes to form Schiff base derivatives. This reaction is typically catalyzed by ultrasound in deep eutectic solvents (DES) or acidic conditions .

Key Findings :

-

Substituents on aldehydes (e.g., chromene, thiophene) influence product stability and biological activity .

-

DES enhances reaction efficiency, reducing reaction time by 40% compared to conventional methods .

Fluorination Reactions

Selectfluor-mediated fluorination produces fluorooxindoles, with solvent polarity dictating product selectivity .

| Solvent | Product | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | 3,3-Difluorooxindole | >90% | 78 | |

| DMSO | 3-Fluorooxindole | >85% | 82 |

Mechanistic Insight :

Cyclization to Heterocyclic Derivatives

Reactions with heterocyclic amines or carbonyl compounds yield fused-ring systems .

Biological Relevance :

-

Imidazole-5-one derivatives show potent α-glucosidase inhibition (IC50 = 3.18 μM vs. acarbose IC50 = 817.38 μM) .

-

Thiazole hybrids induce apoptosis via caspase-3/9 activation .

Functionalization via Alkylation/Acylation

The indole nitrogen undergoes alkylation or acylation to enhance lipophilicity .

SAR Observations :

-

Bulky substituents (e.g., 2,4-dinitrophenyl) reduce solubility but improve thermal stability (m.p. ↑ by 10–15°C) .

Coordination with Metal Ions

The hydrazone moiety acts as a tridentate ligand for transition metals .

| Metal Salt | Complex Structure | Geometry | Biological Activity (Zone of Inhibition, mm) |

|---|---|---|---|

| Cu(NO3)2·3H2O | [Cu(L)2]·2H2O | Octahedral | 18 (E. coli), 22 (S. aureus) |

| ZnCl2 | [Zn(L)2]Cl2 | Octahedral | 15 (E. coli), 20 (S. aureus) |

Spectroscopic Confirmation :

Applications De Recherche Scientifique

Anticancer Properties

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one exhibits notable anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). For instance, a specific derivative demonstrated an IC50 value of 1.04 μM against MCF-7 cells, significantly affecting cell cycle distribution and promoting apoptosis through caspase activation .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Research has highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, one study reported acceptable inhibition efficiency against Escherichia coli and Staphylococcus aureus, suggesting potential use in antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the indole ring can enhance potency and selectivity.

Key Findings from SAR Studies

| Modification | Activity Change | Notable Compound |

|---|---|---|

| N-propyl substitution | Increased cytotoxicity | Compound 6n |

| Hydroxyl group addition | Enhanced solubility | Compound 6j |

Case Studies

Several studies have documented the applications of this compound in drug development:

Cancer Treatment

A recent study synthesized a series of hydrazone derivatives based on this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to significant increases in anticancer activity, with mechanisms involving apoptosis induction through caspase pathways .

Drug Design

The compound's ability to cross the blood-brain barrier has been investigated, making it a potential candidate for central nervous system disorders . Its lipophilicity and polar surface area were optimized to improve bioavailability.

Mécanisme D'action

The mechanism of action of 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one can be compared with other similar compounds such as:

1-Methylisatin: A precursor in its synthesis.

1-Methylisatin hydrazone: Another hydrazone derivative with similar properties.

Indole derivatives: Compounds with the indole nucleus that exhibit a wide range of biological activities

These compounds share structural similarities but differ in their specific chemical and biological properties, making this compound unique in its applications and effects.

Activité Biologique

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 1-methylisatin with hydrazine hydrate. This reaction is conducted under reflux conditions in solvents such as ethanol. The compound has a molecular formula of C9H9N3O and a CAS number of 3265-23-4 .

The biological activity of this compound is attributed to its interaction with various molecular targets. It can bind to specific enzymes and receptors, altering their activity. Notably, it has been shown to act as an inhibitor for certain enzymes involved in critical biological pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent activity against resistant strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.30 |

Anticancer Activity

The compound has also shown promising anticancer effects. In studies involving various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer), it demonstrated significant cytotoxicity with IC50 values ranging from 1.04 µM to higher concentrations depending on the cell line .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.04 |

| HepG-2 | 2.50 |

| HCT-116 | 3.00 |

Study on Anticancer Properties

In a study evaluating the apoptotic effects of derivatives containing the hydrazono structure, it was found that these compounds significantly increased early and late apoptosis in MCF-7 cells. The expression levels of pro-apoptotic proteins such as caspase-3 and cytochrome C were notably elevated, while anti-apoptotic protein Bcl-2 levels decreased .

Synergistic Effects with Other Drugs

Another investigation highlighted the synergistic effects of this compound when combined with conventional antibiotics like Ciprofloxacin. This combination resulted in reduced MIC values for resistant bacterial strains, indicating enhanced efficacy .

Propriétés

IUPAC Name |

3-diazenyl-1-methylindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-10)9(12)13/h2-5,10,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBNRDGQYYGJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228896 | |

| Record name | 1H-Indole-2,3-dione, 1-methyl-, 3-hydrazone, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613616-40-2 | |

| Record name | 1H-Indole-2,3-dione, 1-methyl-, 3-hydrazone, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.